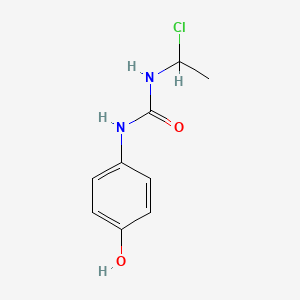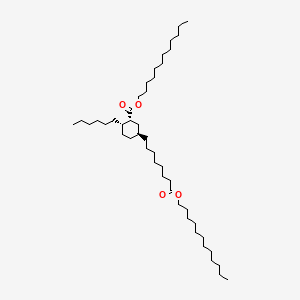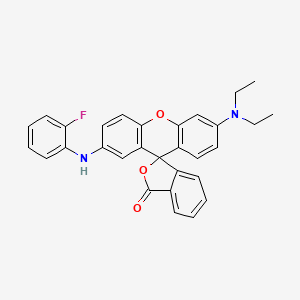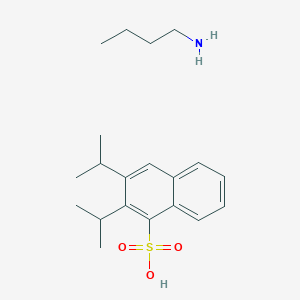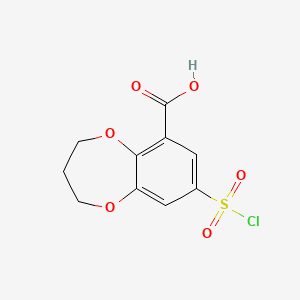
(3Z)-3-(5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione is a complex organic compound that features a chromene core with a dithiolylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dithiolylidene Group: This step may involve the reaction of the chromene derivative with a dithiol compound under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dithiolylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the chromene core or the dithiolylidene group, potentially yielding dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydrochromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-(5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology and Medicine
The compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could include anti-inflammatory, antioxidant, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its electronic properties.
Mechanism of Action
The mechanism of action of (3Z)-3-(5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione: Lacks the methoxy group, which might affect its reactivity and biological activity.
(3Z)-3-(5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Properties
CAS No. |
63520-87-6 |
|---|---|
Molecular Formula |
C19H12O4S2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(3Z)-3-[5-(4-methoxyphenyl)dithiol-3-ylidene]chromene-2,4-dione |
InChI |
InChI=1S/C19H12O4S2/c1-22-12-8-6-11(7-9-12)15-10-16(25-24-15)17-18(20)13-4-2-3-5-14(13)23-19(17)21/h2-10H,1H3/b17-16- |
InChI Key |
BVBKKOXITCDGMK-MSUUIHNZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/3\C(=O)C4=CC=CC=C4OC3=O)/SS2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=O)C4=CC=CC=C4OC3=O)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)



